4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
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Overview
Description
4-Amino-1H-pyrazole-1-acetic acid dihydrochloride is a chemical compound with the molecular formula C5H9Cl2N3O2 and a molecular weight of 214.05 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring . The reaction conditions often involve mild temperatures and the use of catalysts such as silver or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1H-pyrazole-1-acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of catalysts.
Reduction: Reducing agents such as hydrazine hydrate are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
4-Amino-1H-pyrazole-1-acetic acid dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with biological molecules, affecting their structure and function . It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole hydrochloride
- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
4-Amino-1H-pyrazole-1-acetic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)acetic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.2ClH/c6-4-1-7-8(2-4)3-5(9)10;;/h1-2H,3,6H2,(H,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGOEOIGWITZPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201935-99-0 |
Source
|
Record name | 1201935-99-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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